3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid

Description

Fundamental Molecular Parameters

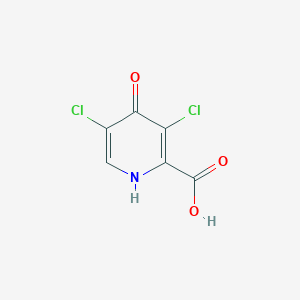

The molecular geometry of 3,5-dichloro-4-hydroxypyridine-2-carboxylic acid is characterized by a pyridine ring system with specific substitution patterns that significantly influence its three-dimensional structure. The compound exhibits the Chemical Abstracts Service registry number 846045-08-7 and demonstrates a molecular formula of C₆H₃Cl₂NO₃ with a molecular weight of 208 grams per mole. The structural framework consists of a six-membered aromatic pyridine ring with carboxylic acid functionality at the 2-position, hydroxyl substitution at the 4-position, and chlorine atoms at both the 3- and 5-positions.

Crystallographic studies of related compounds provide valuable insights into the structural behavior of halogenated hydroxypyridine derivatives. Single-crystal X-ray diffraction investigations have demonstrated that the spatial arrangement of substituents around the pyridine ring significantly influences the solid-state structure and intermolecular interactions. The presence of both electron-withdrawing chlorine atoms and the electron-donating hydroxyl group creates a unique electronic environment that affects bond lengths, angles, and overall molecular conformation.

Crystal Packing and Intermolecular Interactions

The crystal structure analysis reveals that compounds of this class typically exhibit complex hydrogen bonding networks that stabilize the solid-state structure. Research on structurally related compounds has shown that hydroxyl groups on pyridine rings form extensive intramolecular and intermolecular hydrogen bonds, contributing to the overall stability of the crystal lattice. The carboxylic acid functionality at the 2-position provides additional opportunities for hydrogen bonding, both as a donor through the hydroxyl group and as an acceptor through the carbonyl oxygen.

The crystallographic data for similar compounds indicate that the introduction of chlorine substituents at the 3- and 5-positions significantly influences the crystal packing arrangement. The halogen atoms participate in weak intermolecular interactions, including halogen bonding and van der Waals contacts, which contribute to the three-dimensional network structure. These interactions are particularly important in determining the physical properties of the compound, including melting point, solubility, and stability.

Properties

IUPAC Name |

3,5-dichloro-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-2-1-9-4(6(11)12)3(8)5(2)10/h1H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYAIAHQZAOARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427981 | |

| Record name | 3,5-DICHLORO-4-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846045-08-7 | |

| Record name | 3,5-DICHLORO-4-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of Hydroxypyridine Precursors

Functional Group Interconversion and Carboxylation

Hydrolysis of Trichloropyridine Derivatives

A less common route involves the hydrolysis of 3,4,5-trichloropyridine-2-carbonitrile. The nitrile group is hydrolyzed to a carboxylic acid using sulfuric acid (H₂SO₄) at elevated temperatures, followed by selective dechlorination at the 4-position using aqueous NaOH.

Reaction Pathway:

- Nitrile Hydrolysis:

$$ \text{3,4,5-Trichloropyridine-2-carbonitrile} \xrightarrow[\Delta]{\text{H}2\text{SO}4} \text{3,4,5-Trichloropyridine-2-carboxylic acid} $$ - Selective Dechlorination:

$$ \text{3,4,5-Trichloropyridine-2-carboxylic acid} \xrightarrow[\text{H}_2\text{O}]{\text{NaOH}} \text{3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid} $$

Challenges:

Directed Ortho Metalation (DoM)

Modern synthetic approaches utilize directed metalation to install the carboxylic acid group. Starting from 3,5-dichloro-4-methoxypyridine, a methoxy-directed lithiation at the 2-position followed by carboxylation with CO₂ yields the target compound after demethylation.

Steps:

- Lithiation:

$$ \text{3,5-Dichloro-4-methoxypyridine} \xrightarrow[\text{THF, -78°C}]{\text{LDA}} \text{2-Lithio intermediate} $$ - Carboxylation:

$$ \text{2-Lithio intermediate} \xrightarrow[]{\text{CO}_2} \text{3,5-Dichloro-4-methoxypyridine-2-carboxylic acid} $$ - Demethylation:

$$ \text{3,5-Dichloro-4-methoxypyridine-2-carboxylic acid} \xrightarrow[]{\text{HBr/AcOH}} \text{3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid} $$

Advantages:

Structural and Spectroscopic Characterization

Spectroscopic Data

- IR (KBr):

- ¹H NMR (DMSO-d₆):

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| POCl₃ Chlorination | POCl₃, Heat | 40–50 | 85–90 | Simplicity, low cost | Moderate regioselectivity |

| HCl/H₂O₂ Oxidation | HCl, H₂O₂ | 35–45 | 80–85 | Retains hydroxyl group | Long reaction time |

| DoM-Carboxylation | LDA, CO₂, HBr/AcOH | 70–75 | 95–98 | High regioselectivity, scalable | Requires anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

This compound serves as a fundamental building block in organic chemistry for creating more complex molecular structures. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Research has indicated that 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid exhibits promising biological activities:

- Antimicrobial Properties : Studies highlight its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Modifications to its structure have shown enhanced activity against multidrug-resistant strains .

- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the growth of human lung cancer cell lines (A549), with IC₅₀ values significantly lower than conventional chemotherapeutics like 5-Fluorouracil .

Agricultural Applications

Due to its efficacy as a precursor in the synthesis of agrochemicals, this compound is utilized in developing high-efficiency pesticides. Its structural attributes contribute to its effectiveness in pest control.

Antimicrobial Study

A recent investigation focused on the antimicrobial activity of derivatives related to 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid against various pathogens. The study revealed that specific modifications could enhance potency against resistant strains, paving the way for new antibiotic development .

Anticancer Research

In a comparative analysis involving several pyridine derivatives, one variant of this compound exhibited notable cytotoxicity in A549 lung cancer cells with an IC₅₀ value around 10 µM. This finding underscores the potential for these compounds in cancer therapy and necessitates further exploration into their mechanisms of action.

| Activity Type | Target Organisms/Cells | IC₅₀ Value (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Structure-dependent activity observed |

| Antimicrobial | Klebsiella pneumoniae | Not specified | Potential against multidrug-resistant strains |

| Anticancer | A549 Lung Cancer Cells | ~10 | Comparable efficacy to established drugs |

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in organisms. Detailed studies on its molecular interactions and effects are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Core

The target compound contains a pyridine ring (one nitrogen atom), whereas analogs such as 2-chloro-6-methylpyrimidine-4-carboxylic acid () and 5-chloro-2-cyclopropyl-...pyrimidine-4-carboxylic acid () feature pyrimidine rings (two nitrogen atoms). Pyrimidines generally exhibit enhanced hydrogen-bonding capacity and aromatic stability compared to pyridines, which may influence their reactivity in synthetic pathways or interactions with biological targets .

Substituent Positioning and Diversity

- Chlorine Atoms: The target compound has two chlorine atoms at positions 3 and 5, while the pyrimidine analogs have a single chlorine at position 2 () or 5 ().

- Hydroxyl Group: The 4-hydroxyl group in the target compound distinguishes it from the methyl-substituted pyrimidine () and the cyclopropyl-amino-pyrimidine (). This hydroxyl group may confer acidity (pKa ~4–5) and enable hydrogen bonding, impacting solubility and metal-chelation properties .

- Carboxylic Acid Placement : The carboxylic acid group at position 2 in the target contrasts with its placement at position 4 in the pyrimidine analogs. This positional variance could alter electronic effects on the aromatic ring and influence binding affinity in enzyme inhibition studies .

Physicochemical and Application Differences

- Molecular Weight : The target compound (208 g/mol) is significantly lighter than the pyrimidine derivative in (318.76 g/mol), suggesting differences in bioavailability and synthetic utility. Lower molecular weight often correlates with better pharmacokinetic profiles in drug candidates .

- Purity : While the target is available at 95% purity, the pyrimidine analog in is listed at 100%, and the compound in exceeds 95%. These variations reflect differences in synthesis complexity or purification requirements .

- Applications: The target’s classification as a picolinic acid derivative suggests roles in metal chelation or antimicrobial agent synthesis. The pyrimidine-based compounds are more likely employed as pharmaceutical intermediates due to their complex substituents (e.g., cyclopropyl and amino groups in ), which are common in kinase inhibitors or antiviral agents .

Research Implications and Limitations

Structural differences imply divergent reactivity patterns and biological activities, but empirical data on toxicity, stability, or efficacy are sparse. For instance, the indeno-pyrazole hydrazone derivative () has unknown toxicological profiles, highlighting the need for further investigation .

Biological Activity

3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid (CAS No. 846045-08-7) is a chemical compound with the molecular formula C₆H₃Cl₂NO₃ and a molecular weight of 208 g/mol. This compound has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities and interactions with biomolecules.

The biological activity of 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways within organisms. Ongoing research aims to elucidate its precise mechanisms of action, particularly in relation to its effects on cellular signaling pathways and enzyme activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against Gram-positive pathogens. For instance, derivatives containing a similar structural framework have shown significant antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-dependent activity indicates that modifications to the compound can enhance its efficacy against multidrug-resistant bacteria .

Anticancer Activity

In vitro studies have demonstrated that 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid exhibits anticancer properties. For example, related compounds have shown promising results in inhibiting the growth of human lung cancer cell lines (A549). The anticancer activity is often measured using IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%. In some studies, derivatives of this compound have achieved IC₅₀ values significantly lower than established chemotherapeutics like 5-Fluorouracil .

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial activity of derivatives similar to 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid against various Gram-positive pathogens. The results indicated that certain modifications led to enhanced potency against resistant strains, suggesting a viable pathway for developing new antibiotics .

- Anticancer Research : In a comparative analysis of several pyridine derivatives, one variant of 3,5-Dichloro-4-hydroxypyridine showed notable cytotoxicity in A549 lung cancer cells with an IC₅₀ value of approximately 10 µM. This study emphasizes the potential for these compounds in cancer therapy and warrants further investigation into their mechanisms and efficacy .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC₅₀ Value (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Structure-dependent activity observed |

| Antimicrobial | Klebsiella pneumoniae | Not specified | Potential against multidrug-resistant strains |

| Anticancer | A549 Lung Cancer Cells | ~10 | Comparable efficacy to established drugs |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid, and what are their critical optimization parameters?

- Methodology : A common approach involves multi-step functionalization of pyridine derivatives. For example, chlorination and hydroxylation steps can be optimized using regioselective catalysts. Key parameters include reaction temperature (e.g., 60–80°C for chlorination), solvent choice (polar aprotic solvents like DMF), and stoichiometric control of chlorine donors (e.g., POCl₃ or Cl₂ gas). Post-synthetic purification via recrystallization or HPLC is critical to isolate the target compound .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodology :

- Spectroscopy : Use -NMR to verify substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for pyridine derivatives) and -NMR for carboxylate and hydroxyl groups.

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% is typical for research-grade material).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₆H₃Cl₂NO₃, theoretical [M+H]⁺: 208.94) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling due to potential release of HCl gas during degradation.

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922).

- Structural Analysis : Compare with analogs (e.g., 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid) to identify substituent effects on activity .

- Meta-Analysis : Use tools like ChemIDplus to cross-reference bioactivity datasets and identify outliers .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

- Methodology :

- Salt Formation : Test sodium or potassium salts to enhance aqueous solubility.

- Prodrug Design : Synthesize ester derivatives (e.g., ethyl or 2-methylpropyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-Solvency : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to balance solubility and cytotoxicity .

Q. How can computational methods guide the study of reaction mechanisms involving this compound?

- Methodology :

- DFT Calculations : Model chlorination/hydroxylation steps to predict regioselectivity and transition states (e.g., B3LYP/6-31G* basis set).

- Molecular Docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize observed bioactivity .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields be systematically investigated?

- Methodology :

- Parameter Screening : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, reaction time).

- Byproduct Analysis : Employ LC-MS to identify undesired intermediates (e.g., over-chlorinated derivatives) .

- Replication : Collaborate with independent labs to verify reproducibility under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.